2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-1H-tetrazol-5-ylpyrazine is a heterocyclic compound with the molecular formula C6H4N10. It is characterized by the presence of two tetrazole rings attached to a pyrazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di-1H-tetrazol-5-ylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with sodium azide, leading to the formation of the tetrazole rings. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-di-1H-tetrazol-5-ylpyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di-1H-tetrazol-5-ylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole rings can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Di-1H-tetrazol-5-ylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s high nitrogen content makes it a candidate for studying nitrogen metabolism in biological systems.
Industry: Used in the development of high-energy materials and explosives due to its stability and energy content
Wirkmechanismus
The mechanism of action of 2,3-di-1H-tetrazol-5-ylpyrazine involves its interaction with molecular targets through its tetrazole and pyrazine rings. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential activity in multiple biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(1H-tetrazol-5-yl)pyrazine
- 2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Pyrazine, 2,3-bis(2H-tetrazol-5-yl)-
Uniqueness
2,3-Di-1H-tetrazol-5-ylpyrazine is unique due to its specific arrangement of tetrazole rings on the pyrazine core. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and pharmaceuticals .
Eigenschaften
Molekularformel |
C6H4N10 |
---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
2,3-bis(2H-tetrazol-5-yl)pyrazine |
InChI |
InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16) |
InChI-Schlüssel |
CBJAEVFEWZSWOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.